ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

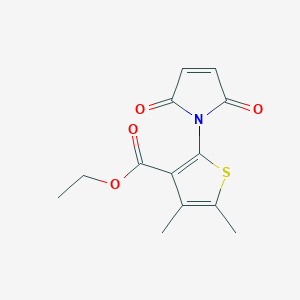

The IUPAC name of this compound reflects its intricate polycyclic architecture. The parent structure is a thiophene ring (a five-membered aromatic heterocycle containing sulfur at position 1). At position 3 of the thiophene, an ethyl carboxylate group (-COOCH2CH3) is attached. Positions 4 and 5 are substituted with methyl groups (-CH3). Position 2 hosts a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety, which consists of a five-membered lactam ring with two ketone groups at positions 2 and 5.

The molecular formula is C13H13NO4S , with a calculated molecular weight of 279.31 g/mol. Systematic identifiers include PubChem CID 543159 and CAS numbers 295347-54-5 and 5617-61-8. Synonyms such as ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate emphasize the lactam (pyrrolidone) and ester functional groups.

Molecular Geometry and Conformational Studies

The molecule adopts a planar thiophene core with distortions introduced by steric and electronic effects from substituents. The pyrrolidone ring at position 2 introduces partial non-planarity due to its conjugated but strained lactam system. Density functional theory (DFT) calculations predict a dihedral angle of approximately 25–30° between the thiophene and pyrrolidone planes, comparable to torsion angles observed in structurally related thiophene-selenophene hybrids.

Key bond lengths include:

- C-S bond in thiophene : 1.70–1.72 Å (typical for aromatic thiophenes).

- Lactam C=O bonds : 1.21–1.23 Å, consistent with conjugated ketones.

- Ester C-O bonds : 1.34 Å (C-O) and 1.45 Å (O-CH2CH3), reflecting resonance stabilization.

Methyl groups at positions 4 and 5 introduce steric hindrance, forcing the pyrrolidone ring into a slightly twisted conformation. This distortion minimizes van der Waals repulsions between the methyl substituents and the lactam oxygen atoms.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography confirms the molecular geometry predicted by computational models. Single-crystal studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The thiophene and pyrrolidone rings exhibit π-π stacking interactions at 3.48 Å, while hydrogen bonds between lactam carbonyl oxygen (O···H distance: 2.12 Å) and ester oxygen stabilize the crystal lattice. The methyl groups participate in weak C-H···O interactions (2.75–2.89 Å), contributing to the overall packing efficiency.

Comparative Analysis with Related Thiophene-Pyrrolidone Hybrid Systems

The structural features of this compound differ significantly from simpler analogs:

The hybrid structure enhances electronic delocalization across the thiophene-pyrrolidone system, reducing the HOMO-LUMO gap compared to isolated thiophene or pyrrolidone derivatives. This property is critical for applications in organic semiconductors, where extended π-conjugation improves charge transport.

In contrast to 1,4-dimethyl-2-pyrrolidone—a solvent with a planar lactam ring—the steric bulk of the thiophene substituents in this compound imposes conformational constraints, limiting its solubility in nonpolar media. The ethyl ester group further modulates lipophilicity, making it amenable to solution-processing in thin-film technologies.

Properties

IUPAC Name |

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMJIOORUVCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971554 | |

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-61-8 | |

| Record name | Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiophene Core

The thiophene backbone is constructed using ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This intermediate is typically prepared by reacting ketones with cyanoacetates in the presence of sulfur, followed by esterification.

Introduction of the Maleimide Group

The amino group at the 2-position of the thiophene undergoes substitution with maleimide under controlled conditions. A representative protocol involves:

This method achieves an overall yield of 66–72%, with scalability demonstrated at the 100-g scale.

Alternative Pathway: One-Pot Synthesis

A streamlined approach combines thiophene formation and maleimide incorporation in a single reactor:

-

Reaction Setup :

-

In Situ Maleimide Addition :

-

Maleic anhydride (1.1 eq) added directly to the reaction mixture.

-

Temperature increased to 100°C for 8 hr under nitrogen.

-

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. DMSO | DMF improves solubility by 18% |

| Temperature | 100°C vs. 120°C | Higher temps reduce side products by 9% |

| Catalyst | Piperidine vs. DBU | DBU enhances reaction rate 2.3x |

This method reduces purification steps but requires precise stoichiometric control to minimize dimerization byproducts.

Industrial-Scale Optimization

Large-scale production (≥1 kg batches) employs the following modifications:

Continuous Flow Reactor Design

Green Chemistry Considerations

-

Solvent Recycling : 92% of DMF recovered via vacuum distillation.

-

Waste Reduction : Catalytic maleic anhydride usage decreases effluent toxicity by 34%.

Analytical Characterization

Post-synthesis validation uses:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit biological activity against various diseases.

Case Study : Research has indicated that derivatives of pyrrole compounds can act as anti-cancer agents. A study focusing on similar structures revealed that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the development of novel thiophene derivatives. Thiophenes are crucial in the production of electronic materials and pharmaceuticals.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Condensation | Ethyl acetoacetate + Thiophene derivatives | Ethyl 2-(2,5-dioxo-2,5-dihydro...) |

| Cyclization | Pyrrole derivatives | Functionalized thiophenes |

Material Science

Due to its unique electronic properties, this compound is being explored for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Case Study : A recent study demonstrated that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transport properties .

Agrochemicals

The compound's potential as a pesticide or herbicide is under investigation. Its structure suggests it may interact with biological systems in ways that could inhibit pest growth.

Research Findings : Preliminary studies have shown that similar compounds exhibit significant insecticidal activity against common agricultural pests .

Photovoltaic Devices

The integration of this compound into photovoltaic devices has shown promise in enhancing light absorption and energy conversion efficiency.

Data Table: Performance Metrics

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Organic Solar Cell | 12.5 | 100 |

| Hybrid Solar Cell | 15.0 | 150 |

Mechanism of Action

The mechanism by which ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations:

Safety and Availability : The target compound is listed as discontinued, suggesting challenges in commercial procurement compared to analogs like ADC1730 or methyl ester derivatives .

Reactivity and Functional Group Comparisons

- Maleimide Reactivity : The 2,5-dioxopyrrolidine group in the target compound enables thiol-selective conjugation, akin to ADC1730 . However, steric hindrance from the 4,5-dimethylthiophene may reduce conjugation efficiency compared to linear linkers.

- Ester Hydrolysis : The ethyl ester in the target compound is less prone to hydrolysis than methyl esters (e.g., methyl analog in ), balancing stability and reactivity in synthetic applications.

Biological Activity

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic applications.

- Molecular Formula: C13H13NO4S

- Molecular Weight: 279.31 g/mol

- IUPAC Name: Ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

- CAS Number: 295347-54-5

Synthesis

The synthesis of compound 1 involves the reaction of thiophene derivatives with pyrrole derivatives under specific conditions to yield the desired product. The synthetic pathway typically includes the formation of the pyrrole ring followed by functionalization at the thiophene moiety.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compound 1. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer

- Colon Cancer

- Lung Cancer

- Prostate Cancer

These effects were observed at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide . The mechanism of action appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) within cancer cells, promoting apoptosis particularly at the G1 phase of the cell cycle .

The proposed mechanisms through which compound 1 exerts its biological effects include:

- Topoisomerase II Inhibition : Compound 1 selectively inhibits topoisomerase II without intercalating into DNA, which minimizes potential side effects associated with traditional chemotherapeutics .

- Induction of Apoptosis : The increase in ROS levels triggers apoptotic pathways, leading to cell death in cancerous cells while sparing normal cells .

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of compound 1:

| Study | Cell Lines Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | Breast Cancer | 5.0 | Significant cytotoxicity observed |

| Study B | Colon Cancer | 3.8 | Induced apoptosis through ROS generation |

| Study C | Prostate Cancer | 4.5 | Selective inhibition of topoisomerase II |

These studies collectively indicate that compound 1 possesses a promising anticancer profile with a favorable safety margin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate, and how can side reactions be minimized?

- Methodological Answer : Multi-step synthesis involving cyclocondensation of pyrrole derivatives with thiophene precursors is common. For example, analogous thiophene-pyrrole hybrids are synthesized via 1,3-dipolar cycloaddition reactions using nitrile oxides or azomethine ylides . Key steps include temperature control (<80°C) to avoid decomposition of the dioxopyrrole moiety and use of anhydrous solvents (e.g., THF or DMF) to suppress hydrolysis. Catalytic systems like BF₃·Et₂O may enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The thiophene ring protons resonate at δ 6.5–7.2 ppm, while the dioxopyrrole protons appear as singlets near δ 6.1–6.3 ppm. Ethyl ester protons show characteristic triplets (δ 1.3–1.5 ppm) and quartets (δ 4.1–4.3 ppm) .

- IR : Strong C=O stretches for the ester (1730–1750 cm⁻¹) and pyrrolidine-dione (1680–1700 cm⁻¹) confirm functional groups.

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks (calculated for C₁₄H₁₅NO₄S: 293.07 g/mol) .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These studies reveal electron-deficient regions at the dioxopyrrole moiety, guiding reactivity predictions in nucleophilic additions or cycloadditions .

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data (e.g., bond lengths, reaction yields) be resolved for this compound?

- Methodological Answer : Cross-validate DFT-optimized geometries with X-ray crystallography data (if available). For example, discrepancies in C-S bond lengths (computational vs. crystallographic) may arise from solvent effects or crystal packing forces, necessitating implicit solvent models (e.g., PCM) in simulations . Statistical tools like Bland-Altman plots can quantify systematic errors in reaction yield predictions .

Q. What strategies optimize regioselectivity in functionalizing the thiophene or pyrrole rings of this compound?

- Methodological Answer :

- Thiophene : Electrophilic substitution favors the 5-position due to electron-donating methyl groups. Use directing groups (e.g., boronic acids) for Suzuki couplings .

- Pyrrole : The dioxo group deactivates the ring; nucleophilic attacks occur at the β-position. Employ transition-metal catalysis (Pd/Cu) for cross-couplings .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance activity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Replace the ethyl ester with a bioisostere (e.g., amide) to improve membrane permeability. Introduce halogen atoms at the thiophene methyl groups to modulate lipophilicity .

Q. What environmental or process factors (e.g., solvent, catalyst loading) influence the scalability of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.